P-gp Functional Inhibition vs. Paclitaxel: Vincristine Accumulation in MDR 2780AD Cells
Taxuspine B potently inhibits P-glycoprotein (P-gp) function, as demonstrated by a significant increase in cellular accumulation of the chemotherapeutic agent vincristine in multidrug-resistant 2780AD ovarian cancer cells. This effect is comparable to the known P-gp inhibitor verapamil, whereas paclitaxel (taxol) exhibited the opposite effect, decreasing vincristine accumulation in the same assay [1].
| Evidence Dimension | P-glycoprotein Functional Activity (Vincristine Accumulation) |
|---|---|
| Target Compound Data | Increased vincristine accumulation in MDR 2780AD cells |
| Comparator Or Baseline | Paclitaxel (Taxol) and Verapamil |
| Quantified Difference | Taxuspine B effect was 'as potent as' verapamil (increase), while paclitaxel caused a decrease in vincristine accumulation. |
| Conditions | Multidrug-resistant human ovarian cancer 2780AD cells |
Why This Matters
This quantitative functional divergence confirms Taxuspine B as a tool for studying MDR reversal, a feature clinically relevant taxanes like paclitaxel completely lack.
- [1] Kobayashi, J., et al. (1995). Taxuspines A~E, New Taxoids from Japanese Yew Taxus cuspidata Inhibiting Drug Transport Activity of P-Glycoprotein on Multidrug-Resistant Cells. 37th Symposium on the Chemistry of Natural Products, Symposium Papers. pp. 192-197. View Source
